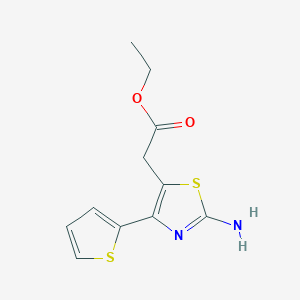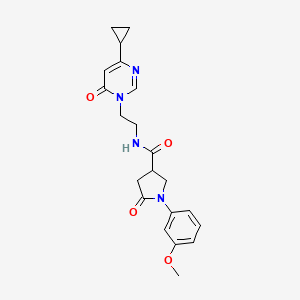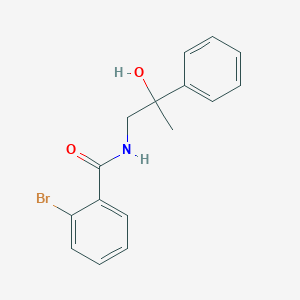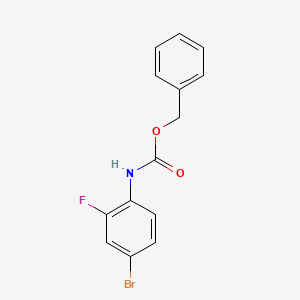![molecular formula C19H15BrN2O3 B2666932 {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate CAS No. 1794778-88-3](/img/structure/B2666932.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In neurodegenerative diseases, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In infectious diseases, this compound has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, {(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate, or this compound, is a chemical compound that has potential applications in various scientific research fields. This compound has been synthesized through a series of chemical reactions and has been found to have potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzyl alcohol, which is reacted with phosgene to form 4-bromobenzyl isocyanate. The isocyanate is then reacted with quinoline-2-carboxylic acid to form {(4-Bromophenyl)methyl]carbamoyl}quinoline-2-carboxylate. Finally, the carbamate is hydrolyzed to form this compound.
特性
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-5-13(6-9-15)11-21-18(23)12-25-19(24)17-10-7-14-3-1-2-4-16(14)22-17/h1-10H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRDLKOWAYRPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)


![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)



![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)


![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)
